![molecular formula C17H19N3O4 B2728642 N-(5-(苯并[d][1,3]二噁英-5-基甲基)-1,3,4-噁二唑-2-基)环己基甲酰胺 CAS No. 922019-44-1](/img/structure/B2728642.png)
N-(5-(苯并[d][1,3]二噁英-5-基甲基)-1,3,4-噁二唑-2-基)环己基甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
BenchChem offers high-quality N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和转化:
- Kawashima 和 Tabei (1986) 报道了苯甲酰胺肟与二环己基碳二亚胺的反应,导致各种恶二唑衍生物 (Kawashima & Tabei, 1986)。此反应途径突出了与环己烷甲酰胺等化合物相关的化学转化。
- Levai 等人 (2002) 的一项研究描述了四氢苯并呋喃的合成和氧化,显示了苯甲酰胺转化为新型衍生物,这对于理解化学性质和潜在应用具有重要意义 (Levai et al., 2002)。
抗癌活性:
- Salahuddin 等人 (2014) 探索了 1,3,4-恶二唑衍生物的抗癌评估,表明在癌症治疗中具有潜在的治疗应用 (Salahuddin et al., 2014)。
抗菌和抗结核特性:
- Shruthi 等人 (2016) 的一项研究提出了新型苯并咪唑-恶二唑杂合分子作为有前途的抗菌剂,包括与环己烷甲酰胺相关的化合物,其表现出有效的抗结核活性 (Shruthi et al., 2016)。
用于生物研究的放射化学合成:
- Lang 等人 (1999) 讨论了氟-18 标记的 5-HT1A 拮抗剂的合成,其中包括环己烷甲酰胺的衍生物,用于评估大鼠的生物学特性 (Lang et al., 1999)。
合成用于抗癌评估的新型化合物:
- Ravinaik 等人 (2021) 设计并合成了 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,显示出显着的抗癌活性,突出了环己烷甲酰胺衍生物在癌症研究中的相关性 (Ravinaik et al., 2021)。
作用机制
Target of Action
The primary target of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Similar compounds have shown potent growth inhibition properties against human cancer cell lines .
Mode of Action
The exact mode of action of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
The specific biochemical pathways affected by N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide It can be inferred from related compounds that the compound may interact with pathways involved in cell cycle regulation and apoptosis .
Result of Action
The molecular and cellular effects of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Related compounds have demonstrated potent growth inhibition properties with ic50 values generally below 5 μm against human cancer cell lines .
属性
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-16(12-4-2-1-3-5-12)18-17-20-19-15(24-17)9-11-6-7-13-14(8-11)23-10-22-13/h6-8,12H,1-5,9-10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXQGRKSACCXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。